1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
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Overview
Description
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by the presence of nitro, sulfanyl, and pentyl groups
Preparation Methods
The synthesis of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves interactions with molecular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .
Comparison with Similar Compounds
1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other nitro and sulfanyl-containing compounds:
1-{[2-Nitro-1-(phenylsulfanyl)ethenyl]sulfanyl}benzene: Similar structure but with a phenyl group instead of a pentyl group.
1-{[2-Nitro-1-(methylsulfanyl)ethenyl]sulfanyl}methane: Contains a methyl group instead of a pentyl group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
511518-79-9 |
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Molecular Formula |
C12H23NO2S2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
1-(2-nitro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H23NO2S2/c1-3-5-7-9-16-12(11-13(14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
UKRVJALTBSXKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=C[N+](=O)[O-])SCCCCC |
Origin of Product |
United States |
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